![molecular formula C18H29N3O2 B5348458 N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5348458.png)
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as LMTX, is a small molecule drug that has been studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease. LMTX is a tau aggregation inhibitor, meaning that it inhibits the formation of tau protein aggregates, which are a hallmark of several neurodegenerative diseases.
Mecanismo De Acción
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea inhibits the formation of tau protein aggregates by binding to tau protein and stabilizing it in a non-aggregated state. Tau protein aggregates are thought to contribute to the development and progression of neurodegenerative diseases, including Alzheimer's disease. By inhibiting the formation of tau protein aggregates, this compound may slow or prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been associated with improvements in cognitive function, but the results have been mixed. This compound has also been shown to have an acceptable safety profile in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical settings. However, this compound has some limitations for lab experiments. It has shown variable efficacy in clinical trials, and its mechanism of action may not be applicable to all neurodegenerative diseases.
Direcciones Futuras
There are several future directions for N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea research. One direction is to investigate its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and frontotemporal dementia. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further clinical trials are needed to determine the optimal dosing regimen and patient population for this compound.
Métodos De Síntesis
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 3-(bromomethyl)-1-isopropylpiperidine with 2-methoxy-5-methylphenyl isocyanate to form this compound. The product is then purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has been studied extensively for its potential therapeutic effects in Alzheimer's disease and other neurodegenerative diseases. In preclinical studies, this compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been tested as a monotherapy and in combination with other drugs in patients with Alzheimer's disease. Although some trials have shown promising results, others have failed to demonstrate significant clinical benefits.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)21-9-5-6-15(12-21)11-19-18(22)20-16-10-14(3)7-8-17(16)23-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBJFKIKBAICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2CCCN(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

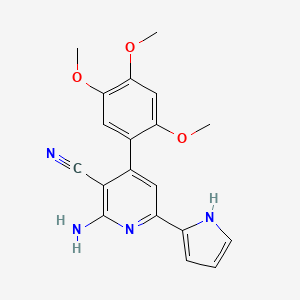
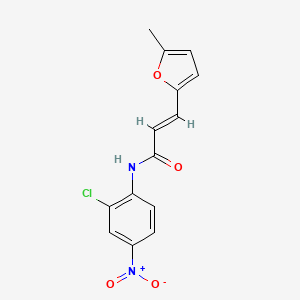
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)
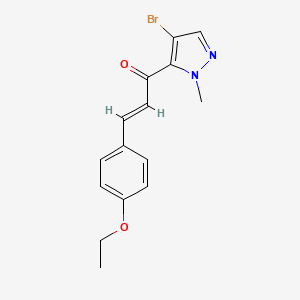
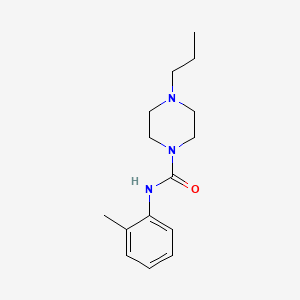
![5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)
![3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5348444.png)
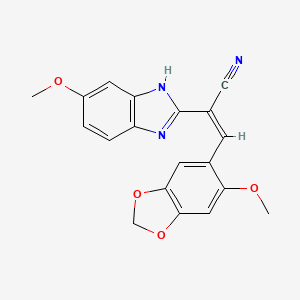
![2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5348451.png)
![3-(3-hydroxy-4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5348455.png)
![2-(3-methyl-1-piperidinyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B5348466.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5348470.png)